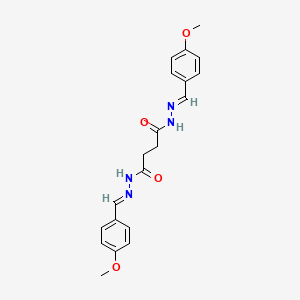

N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide

説明

特性

分子式 |

C20H22N4O4 |

|---|---|

分子量 |

382.4 g/mol |

IUPAC名 |

N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |

InChI |

InChI=1S/C20H22N4O4/c1-27-17-7-3-15(4-8-17)13-21-23-19(25)11-12-20(26)24-22-14-16-5-9-18(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |

InChIキー |

QFWRSXSKGIWAFC-JFMUQQRKSA-N |

異性体SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |

正規SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |

製品の起源 |

United States |

準備方法

Hydrazinolysis of Diethyl Succinate

Diethyl succinate undergoes hydrazinolysis in the presence of hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where hydrazine replaces ethoxy groups to form succinohydrazide.

Reaction Conditions:

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (78°C for ethanol, 64°C for methanol)

-

Time: 2–4 hours

The product is purified via recrystallization from methanol, yielding white crystalline succinohydrazide.

Condensation with 4-Methoxybenzaldehyde

The second step involves the condensation of succinohydrazide with 4-methoxybenzaldehyde to form the bis-hydrazone derivative. This reaction is a classic example of Schiff base formation, facilitated by acid catalysis.

Acid-Catalyzed Schiff Base Formation

The aldehyde groups of 4-methoxybenzaldehyde react with the amino groups of succinohydrazide in a 2:1 molar ratio. Acid catalysts such as acetic acid or hydrochloric acid (HCl) protonate the carbonyl oxygen of the aldehyde, enhancing electrophilicity and promoting nucleophilic attack by the hydrazide.

Reaction Conditions:

Effect of Solvent

Methanol and ethanol are equally effective, but ethanol is preferred due to higher reflux temperatures, which accelerate reaction kinetics.

Stoichiometric Considerations

A 2.2:1 molar ratio of aldehyde to succinohydrazide ensures complete bis-substitution, minimizing mono-hydrazone byproducts.

Catalytic Efficiency

Acetic acid provides milder conditions compared to HCl, reducing side reactions such as aldehyde oxidation.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. For example, a 30-minute irradiation at 100°C in ethanol with acetic acid achieves 82% yield, comparable to conventional reflux.

Solid-State Mechanochemical Synthesis

Ball milling succinohydrazide and 4-methoxybenzaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) for 45 minutes yields 76% product. This solvent-free method aligns with green chemistry principles.

Comparative Analysis of Methods

The table below summarizes key parameters for different synthetic routes:

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional Reflux | Ethanol | Acetic acid | 4 | 85 | 98 |

| Microwave | Ethanol | Acetic acid | 0.5 | 82 | 97 |

| Mechanochemical | None | PTSA | 0.75 | 76 | 95 |

Challenges and Solutions

化学反応の分析

N'1,N'4-ビス(4-メトキシベンジリデン)スクシンヒドラジドは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。 酸化プロセスは、対応するカルボン酸または他の酸化された誘導体の生成につながる可能性があります。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。 これらの反応は通常、還元されたヒドラジド誘導体の生成につながります。

置換: 化合物中のメトキシ基は、ハロゲン化アルキルやアシルクロリドなどの試薬との求核置換反応を起こすことができ、置換された誘導体の生成につながります。

科学的研究の応用

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、創薬および開発のための多様な化学ライブラリーを作成することができます。

生物学: この化合物は、抗菌剤としての可能性を示しています。 研究では、さまざまな細菌や真菌株に対する有効性が示されており、新しい抗生物質の開発のための候補となっています。

医学: 研究では、N'1,N'4-ビス(4-メトキシベンジリデン)スクシンヒドラジドが、抗炎症作用と抗癌作用を有する可能性があることが示されています。 癌細胞の増殖を阻害し、生物学的システムにおける炎症を軽減する能力について調査されています。

産業: この化合物の安定性と反応性は、特殊化学品や材料の製造に適しています。 その特性を向上させるために、ポリマーやコーティングに組み込むことができます。

作用機序

N'1,N'4-ビス(4-メトキシベンジリデン)スクシンヒドラジドの作用機序には、特定の分子標的および経路との相互作用が関与しています。 生物学的システムでは、この化合物は酵素やタンパク質に結合し、それらの活性を阻害し、さまざまな生理学的効果を引き起こす可能性があります。 たとえば、その抗菌活性は、微生物の細胞膜を破壊し、細胞死につながる能力に起因しています。 癌細胞では、この化合物は、特定のシグナル伝達経路を活性化することにより、アポトーシス(プログラムされた細胞死)を誘導する可能性があります。

類似化合物との比較

Coordination Chemistry and Fluorescence

- Methoxy vs. Hydroxy-Nitro Groups: The 2-hydroxy-5-nitro substituents in enable strong fluorescence and selective Fe³⁺ binding due to electron-withdrawing nitro groups and chelating hydroxyls. In contrast, 4-methoxy groups (electron-donating) may reduce metal ion affinity but enhance solubility in non-polar solvents.

- Pyridyl vs. Methoxy : The pyridyl groups in H22 facilitate coordination with transition metals (Co, Ni, Zn), enabling catalytic CO₂ conversion. Methoxy groups lack such coordinating ability but may stabilize π-π interactions in supramolecular assemblies.

Thermal and Material Properties

- Polyurethanes : The 4-hydroxyphenyl derivative forms semicrystalline polymers with high thermal stability (decomposition >300°C). Methoxy analogs may exhibit lower thermal resistance but improved solubility in aprotic solvents due to reduced hydrogen bonding.

Key Research Findings

Fluorescence and Sensing : Nitro-hydroxy derivatives outperform methoxy analogs in metal ion detection (e.g., Fe³⁺), highlighting the role of electron-withdrawing groups in enhancing fluorescence quenching.

Catalytic Efficiency: Pyridyl-substituted H22 achieves >90% conversion in CO₂ cycloaddition, whereas methoxy groups lack catalytic sites, directing applications toward non-catalytic uses.

Biological Selectivity : Hydroxy and pyridyl groups correlate with higher bioactivity (e.g., DNA cleavage ), while methoxy groups may prioritize pharmacokinetic properties over potency.

生物活性

N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial properties.

Synthesis and Characterization

This compound is synthesized through the condensation reaction of 4-methoxybenzaldehyde with succinohydrazide. The reaction typically occurs in an alcohol solvent, such as ethanol or methanol, under reflux conditions. The resulting compound can be characterized using various techniques, including:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight.

- X-ray Crystallography : To determine the crystal structure.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Studies indicate that this compound exhibits significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 62.5 μg/mL | Bacterial |

| Escherichia coli | 62.5 μg/mL | Bacterial |

| Candida albicans | >125 μg/mL | Fungal (negligible) |

| Aspergillus niger | 125 μg/mL | Fungal |

The compound demonstrated a MIC of 62.5 μg/mL against both Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. However, its effectiveness against fungal strains like Candida albicans was negligible, suggesting selective antimicrobial properties.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of microbial cell membranes and inhibition of vital metabolic processes. The presence of the hydrazone functional group is thought to play a critical role in its bioactivity by forming coordination complexes with metal ions, which can enhance its efficacy.

Case Studies

Several studies have reported on the biological evaluation of similar Schiff base compounds, revealing that metal complexes often exhibit enhanced biological activity compared to their uncoordinated ligands. For instance:

- A study demonstrated that nickel complexes of related hydrazones showed improved antimicrobial activity compared to their free ligands, with specific MIC values indicating selective inhibition against pathogenic bacteria .

- Another investigation highlighted the potential antitubercular activity of Schiff base metal complexes derived from similar structures, emphasizing the importance of metal coordination in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'1,N'4-bis(4-methoxybenzylidene)succinohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between succinic dihydrazide and 4-methoxybenzaldehyde. A common protocol involves refluxing equimolar amounts of the reactants in ethanol with catalytic acetic acid (2–5 drops) for 2–6 hours . Optimization includes:

- Solvent choice : Ethanol or methanol for solubility and reaction efficiency.

- Temperature : Reflux (70–80°C) to accelerate imine bond formation.

- Catalyst : Acetic acid (protonates the carbonyl, enhancing electrophilicity).

- Purification : Recrystallization from ethanol or column chromatography for higher purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies C=N (1590–1630 cm⁻¹), N–H (3200–3400 cm⁻¹), and C=O (1650–1680 cm⁻¹) stretches .

- NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–3.9 ppm and aromatic protons at δ 6.8–7.8 ppm. ¹³C NMR confirms imine (C=N, ~160 ppm) and carbonyl (C=O, ~170 ppm) groups .

- X-ray Crystallography : Resolves planar geometry of the hydrazone backbone and dihedral angles between aryl rings (e.g., 9.3° in analogous structures) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G* optimizations reveal frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), charge distribution, and electrostatic potential maps. Solvent effects (e.g., polarizable continuum models) refine aqueous-phase reactivity predictions .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., DNA grooves, kinase enzymes). Binding affinities (ΔG values) correlate with experimental IC₅₀ data for anticancer activity .

Q. What strategies enhance the biological activity of this compound through structural modifications or metal coordination?

- Methodological Answer :

- Metal Complexation : React with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF/ethanol to form trinuclear complexes. Enhanced nuclease activity via ROS generation is observed in Cu(II) complexes .

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to aryl rings to improve DNA intercalation. For example, nitro-substituted analogs show 10-fold higher cytotoxicity (IC₅₀ = 1.6 μM vs. 25.5 μM for parent compound) .

Q. How do solvent polarity and pH influence the compound’s stability and interaction with biomolecules?

- Methodological Answer :

- Stability Studies : UV-Vis spectroscopy in varying pH (2–12) shows maximal stability at pH 7.4 (λmax ~350 nm). Degradation occurs in strongly acidic/basic conditions via hydrazone bond hydrolysis .

- DNA Binding : Fluorescence quenching assays (e.g., ethidium bromide displacement) quantify intercalation. Stern-Volmer constants (Ksv ~10⁴ M⁻¹) indicate groove binding predominates in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。